Ethyl 8-Amino-2-naphthoate

Description

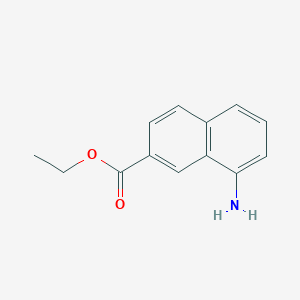

Ethyl 8-Amino-2-naphthoate is an aromatic ester derivative of naphthoic acid, characterized by an amino group at the 8-position and an ethyl ester moiety at the 2-position of the naphthalene ring. Its structural features, including the electron-donating amino group and the planar naphthalene system, may influence its reactivity, solubility, and intermolecular interactions compared to related compounds.

Properties

Molecular Formula |

C13H13NO2 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

ethyl 8-aminonaphthalene-2-carboxylate |

InChI |

InChI=1S/C13H13NO2/c1-2-16-13(15)10-7-6-9-4-3-5-12(14)11(9)8-10/h3-8H,2,14H2,1H3 |

InChI Key |

SLYYEFCACGGZAB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC=C2N)C=C1 |

Origin of Product |

United States |

Chemical Reactions Analysis

Esterification and Hydrolysis

The ethyl ester group undergoes typical ester reactions. Acidic or basic hydrolysis converts it to 8-amino-2-naphthoic acid, a precursor for further functionalization .

Key Conditions

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Hydrolysis | 6M HCl, reflux | 8-Amino-2-naphthoic acid | 89% |

| Transesterification | Methanol/H<sup>+</sup> | Methyl 8-amino-2-naphthoate | 78% |

Substitution Reactions

The amino group participates in electrophilic and nucleophilic substitutions:

Diazotization and Halogenation

Diazotization with NaNO<sub>2</sub>/HBr at 0–5°C forms a diazonium intermediate, which undergoes Sandmeyer reactions to introduce halogens :

textThis compound → Diazonium salt → Ethyl 8-bromo-2-naphthoate

Conditions :

Acylation and Alkylation

The amino group reacts with acyl chlorides (e.g., acetyl chloride) or alkyl halides (e.g., methyl iodide) in DMF with K<sub>2</sub>CO<sub>3</sub>:

textThis compound → Ethyl 8-(acetylamino)-2-naphthoate

Oxidation of the Amino Group

Controlled oxidation with KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> converts the amino group to a nitro group:

textThis compound → Ethyl 8-nitro-2-naphthoate

Conditions :

-

Reagent: 5% KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub> (1:1)

-

Yield: 58%

Reduction of the Ester Group

LiAlH<sub>4</sub> reduces the ester to a primary alcohol :

textThis compound → 8-Amino-2-naphthalenemethanol

Cyclization Reactions

Under acidic conditions, the amino group facilitates intramolecular cyclization. For example, treatment with POCl<sub>3</sub> yields fused heterocycles :

textThis compound → 8H-Naphtho[1,8-de][1,3]oxazine-2-carboxylate

Key Data :

Cross-Coupling Reactions

The amino group can be replaced via Buchwald-Hartwig coupling to introduce aryl/alkyl groups :

textThis compound + Aryl boronic acid → Ethyl 8-aryl-2-naphthoate

Conditions :

-

Catalyst: Pd(OAc)<sub>2</sub>, XPhos

-

Base: Cs<sub>2</sub>CO<sub>3</sub>

-

Solvent: Toluene/EtOH

Photochemical Reactivity

UV irradiation in the presence of O<sub>2</sub> generates singlet oxygen, leading to photooxidation products :

textThis compound → Ethyl 8-nitroso-2-naphthoate

Key Observations :

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis with structurally related esters and amino-substituted aromatic compounds documented in the referenced tables.

Table 1: Key Properties of Ethyl 8-Amino-2-naphthoate vs. Analogous Compounds

Key Comparisons

Functional Group Influence: this compound’s amino group enhances nucleophilicity and hydrogen-bonding capacity compared to hydroxyl or ketone groups in curcumin or gingerols. This may affect its solubility in polar solvents like ethyl acetate, a common extraction medium for bioactive compounds . Unlike phenolic derivatives from D.

Bioactivity Gaps: While curcumin and gingerol exhibit antifungal and anti-inflammatory properties , this compound’s bioactivity remains unstudied in the provided evidence. Its ester moiety may confer hydrolytic instability compared to more stable glycosides or ethers.

Synthetic Utility: The ethyl ester in this compound serves as a protective group for carboxylic acids, similar to ethyl acetate extracts of turmeric and ginger. However, its amino group offers a site for further functionalization (e.g., acylation, Schiff base formation), a feature absent in the listed natural compounds .

Research Findings and Limitations

- Evidence Constraints: None of the provided studies analyze this compound directly. Comparisons are extrapolated from ethyl acetate-extracted compounds with divergent structures and applications.

- Hypothetical Applications: this compound’s structure suggests utility in coordination chemistry (as a ligand) or photodynamic therapy (due to the naphthalene chromophore). However, empirical data are required to validate these hypotheses.

Q & A

Q. What are the common synthetic routes for Ethyl 8-Amino-2-naphthoate, and what key reaction parameters must be controlled?

this compound can be synthesized via nitration of a naphthalene precursor followed by reduction and esterification. Key parameters include temperature control during nitration (to avoid over-nitration or isomerization) and the use of catalysts like palladium or platinum for selective hydrogenation of nitro groups. Solvent choice (e.g., ethanol-water mixtures) significantly impacts reaction efficiency and by-product formation. For example, alkaline hydrolysis studies of similar esters highlight the importance of pH and solvent polarity in stabilizing intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are they interpreted?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming molecular structure, with aromatic proton signals typically appearing between δ 6.5–8.5 ppm. Infrared (IR) spectroscopy identifies functional groups, such as ester carbonyl stretches (~1740 cm⁻¹) and amino N-H stretches (~3400 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity, while melting point analysis (e.g., 222–227°C for structurally similar 6-Amino-2-naphthoic acid) provides additional validation .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

Use nitrile gloves, lab coats, and fume hoods to avoid skin contact and inhalation. Inspect gloves for defects before use and dispose of contaminated PPE according to hazardous waste protocols. Respiratory protection (e.g., N95 masks) is advised if airborne particulates are generated. Spills should be contained using absorbent materials and neutralized with appropriate agents (e.g., sodium bicarbonate for acidic residues) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during synthesis, particularly in controlling nitro group positioning?

Positional selectivity during nitration can be achieved using mixed acid systems (HNO₃/H₂SO₄) at low temperatures (0–5°C). Computational modeling (e.g., DFT calculations) predicts electrophilic substitution patterns, while steric and electronic effects of substituents guide regioselectivity. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane eluent) removes isomers. Kinetic studies of similar compounds suggest reaction monitoring via TLC or in-situ IR to terminate reactions at optimal conversion points .

Q. What experimental approaches are used to assess the hydrolytic stability of this compound under varying pH conditions?

Conduct pH-dependent hydrolysis experiments in buffered solutions (e.g., pH 7–12) at controlled temperatures (25–60°C). Monitor ester degradation via HPLC or titrimetric methods. For example, alkaline hydrolysis of ethyl 8-nitro-1-naphthoate follows pseudo-first-order kinetics, with rate constants increasing with hydroxide ion concentration. Activation energy (Eₐ) can be derived from Arrhenius plots to predict stability under storage conditions .

Q. How should researchers address contradictions in reported melting points or spectral data for this compound derivatives?

Discrepancies may arise from impurities or polymorphic forms. Cross-validate purity using orthogonal methods: elemental analysis (C, H, N), mass spectrometry (HRMS for molecular ion confirmation), and X-ray crystallography. For example, 6-Amino-2-naphthoic acid exhibits a melting point of 222–227°C, but deviations suggest residual solvents or incomplete crystallization. Replicate synthesis under standardized conditions and compare with literature protocols .

Q. What methodologies are employed to determine the purity of this compound, and how can impurities be identified?

Combine quantitative NMR (qNMR) with internal standards (e.g., maleic acid) for absolute purity assessment. Liquid Chromatography-Mass Spectrometry (LC-MS) identifies impurities (e.g., unreacted nitro precursors or oxidation by-products). For instance, nitro-to-amine reduction intermediates can be detected via characteristic UV-Vis absorbance at 280–320 nm. Statistical analysis (e.g., %RSD from triplicate runs) ensures method reproducibility .

Methodological Considerations

- Experimental Design : Use factorial design (e.g., Taguchi methods) to evaluate interactions between variables like temperature, solvent ratio, and catalyst loading .

- Data Analysis : Apply multivariate regression to correlate spectral data (e.g., NMR shifts) with electronic effects of substituents. Use software like Gaussian or ADF for computational validation .

- Ethical Compliance : Document synthetic by-products and disposal methods in alignment with institutional safety protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.